molecular formula C18H16N2OS B11360265 2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B11360265
M. Wt: 308.4 g/mol
InChI Key: PIQMGXAMQYLBFL-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic routes for this compound involve thiazole chemistry.
    • Industrial production methods may vary, but researchers typically use multistep organic synthesis to obtain it.
  • Chemical Reactions Analysis

      Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents) are used.

      Major Products: The specific products depend on the reaction conditions and substituents present.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity due to its thiazole scaffold.

      Medicine: May have applications in drug discovery, especially antitumor or cytotoxic drugs.

      Industry: Used in the synthesis of other compounds.

  • Mechanism of Action

    • The exact mechanism of action for this compound is context-dependent.
    • It may interact with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    Remember that this compound’s properties and applications are actively researched, and further studies may reveal additional insights

    Properties

    Molecular Formula

    C18H16N2OS

    Molecular Weight

    308.4 g/mol

    IUPAC Name

    2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

    InChI

    InChI=1S/C18H16N2OS/c1-13-7-5-6-10-16(13)17(21)19-11-15-12-22-18(20-15)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,19,21)

    InChI Key

    PIQMGXAMQYLBFL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1C(=O)NCC2=CSC(=N2)C3=CC=CC=C3

    Origin of Product

    United States

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